molecular formula C16H24N2O3 B2892482 tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate CAS No. 2140326-95-8

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate

Cat. No.: B2892482
CAS No.: 2140326-95-8
M. Wt: 292.379
InChI Key: SQFDPDRHLWUAGP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.38 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a phenyl ring substituted with a morpholin-4-ylmethyl group. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(morpholin-4-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholin-4-ylmethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(phenyl)carbamate: Lacks the morpholin-4-ylmethyl group, making it less soluble and potentially less biologically active.

    tert-Butyl N-[3-(piperidin-4-ylmethyl)phenyl]carbamate: Contains a piperidine ring instead of a morpholine ring, which can alter its chemical and biological properties.

Uniqueness

tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate is unique due to the presence of the morpholin-4-ylmethyl group, which enhances its solubility and potential biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

tert-butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-14-6-4-5-13(11-14)12-18-7-9-20-10-8-18/h4-6,11H,7-10,12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFDPDRHLWUAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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